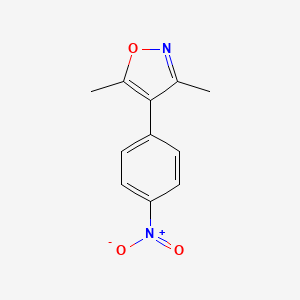3,5-Dimethyl-4-(4-nitrophenyl)isoxazole
CAS No.:
Cat. No.: VC13953887
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3 |
| Standard InChI Key | IPIVGHFCNGEUJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with methyl groups at positions 3 and 5 and a 4-nitrophenyl substituent at position 4. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilic character of the isoxazole, enabling participation in diverse reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₃ | |
| Molecular Weight | 245.24 g/mol | |
| Melting Point | 214–216°C | |
| Solubility | Moderate in chloroform, DMSO |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key spectral data include:
-
¹H NMR (CDCl₃): δ 2.34 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 7.24–7.59 (m, aromatic protons) .
-
IR (KBr): Peaks at 1605 cm⁻¹ (C=N stretch), 1541 cm⁻¹ (NO₂ asymmetric stretch), and 1260 cm⁻¹ (N–O stretch) .
Synthesis and Reaction Mechanisms
Synthetic Routes
Two primary methods dominate its synthesis:
-
Nucleophilic Catalysis: Reacting 3,5-dimethyl-4-nitroisoxazole with Morita–Baylis–Hillman (MBH) carbonates under nucleophilic catalysis (e.g., dimeric cinchona alkaloids) yields allylic–allylic alkylation products .
-
Multicomponent Reactions: Electrophilic substitution on preformed isoxazole intermediates, often involving nitration and Friedel–Crafts alkylation, provides scalable access.
Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Enantiocontrol (er) |
|---|---|---|---|
| Nucleophilic Catalysis | Cinchona Alkaloid 5f | 84 | 98:2 |
| Multicomponent Reaction | H₂SO₄/HNO₃ | 68 | N/A |
Mechanistic Insights
The nucleophilic catalysis pathway proceeds via a dual activation mechanism:
-
MBH Carbonate Activation: The catalyst abstracts a proton, generating a reactive enolate intermediate (A) .
-
Isoxazole Deprotonation: The isoxazole pronucleophile forms a stabilized anion (B), which attacks intermediate A, yielding the product with high enantioselectivity .
Functionalization and Applications
Conversion to Dicarboxylic Acids
Hydrolysis of the isoxazole ring under basic conditions (e.g., NaOH) converts the compound into dicarboxylic acid derivatives, preserving stereochemistry . This transformation is pivotal for producing chiral building blocks for pharmaceuticals.
Materials Science Applications
The nitro group’s electron-deficient nature makes the compound suitable for designing nonlinear optical materials and coordination polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume